Product packaging for L-Tyrosine-d11(Cat. No.:)

L-Tyrosine-d11

Cat. No.: B13730484
M. Wt: 192.26 g/mol
InChI Key: OUYCCCASQSFEME-VQWUOSHWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

L-Tyrosine-d11 is a deuterated stable isotope of the proteinogenic amino acid L-Tyrosine, where eleven hydrogen atoms have been replaced by deuterium. This compound is primarily designed for use as an internal standard in mass spectrometry-based assays, enabling highly accurate and reliable quantification of endogenous L-Tyrosine levels in complex biological matrices such as plasma, urine, and tissue homogenates. Its application is critical in fields such as pharmacokinetics, metabolomics, and neuroscience research, where precise measurement is paramount. In biological systems, L-Tyrosine serves as a crucial precursor for the synthesis of several key neurotransmitters and hormones. It is converted to L-DOPA by the enzyme tyrosine hydroxylase, the rate-limiting step in the biosynthesis of the catecholamines dopamine, norepinephrine, and epinephrine . Furthermore, L-Tyrosine is a precursor for thyroid hormones (thyroxine and triiodothyronine) and the pigment melanin . The deuterated form, this compound, allows researchers to trace and study these metabolic pathways and their dynamics without interfering with the native biochemical processes, providing invaluable insights into cellular function and communication. This product is strictly labeled "For Research Use Only." It is not intended for diagnostic or therapeutic purposes, nor for human consumption. Researchers should handle this material with the appropriate care and adhere to their institution's safety guidelines.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H11NO3 B13730484 L-Tyrosine-d11

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H11NO3

Molecular Weight

192.26 g/mol

IUPAC Name

deuterio (2S)-2,3,3-trideuterio-2-(dideuterioamino)-3-(2,3,5,6-tetradeuterio-4-deuteriooxyphenyl)propanoate

InChI

InChI=1S/C9H11NO3/c10-8(9(12)13)5-6-1-3-7(11)4-2-6/h1-4,8,11H,5,10H2,(H,12,13)/t8-/m0/s1/i1D,2D,3D,4D,5D2,8D/hD4

InChI Key

OUYCCCASQSFEME-VQWUOSHWSA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1C([2H])([2H])[C@@]([2H])(C(=O)O[2H])N([2H])[2H])[2H])[2H])O[2H])[2H]

Canonical SMILES

C1=CC(=CC=C1CC(C(=O)O)N)O

Origin of Product

United States

Preparation Methods

Direct Deuteration via Acid-Catalyzed Exchange

One established method for preparing deuterated L-tyrosine involves the acid-catalyzed hydrogen-deuterium exchange on the protonated L-tyrosine molecule using deuterium chloride and deuterium oxide. This approach is detailed in a patent describing selective deuteration of L-tyrosine and other amino acids:

  • Procedure:

    • L-Tyrosine (1.0 g) is treated with 6 N deuterium chloride (5 mL) under a nitrogen atmosphere.
    • The reaction mixture is heated at reflux temperature, typically around 110 degrees Celsius, for several hours (often extending up to days for complete exchange).
    • The elevated temperature catalyzes the exchange of hydrogen atoms on the aromatic ring and other exchangeable positions with deuterium.
    • After completion, deuterium chloride and deuterium oxide are removed by vacuum concentration and repeated water flushes to eliminate excess acid.
    • The resulting product is a partially or fully deuterated L-tyrosine, depending on reaction time and conditions.
  • Key Notes:

    • The starting material can be either protonated L-tyrosine for partial deuteration or partially deuterated precursors for full deuteration.
    • The reaction temperature range is generally 80 to 120 degrees Celsius.
    • Ion-exchange resins may be used to purify the deuterated amino acids by adsorbing them and then eluting under controlled conditions.
    • Thin-layer chromatography is employed to verify the identity and purity of the deuterated product.

This method yields this compound with deuterium incorporation primarily at labile hydrogen sites and on aromatic hydrogens, achieving high isotopic purity when optimized.

Multi-Step Synthetic Derivatization Approach

A more complex and versatile preparation method involves chemical modification of L-tyrosine through sequential reactions including esterification, amidation, etherification, and hydrolysis. This approach is particularly useful for preparing derivatives of L-tyrosine, including O-alkyl-N-[fluorenylmethyloxycarbonyl]-L-tyrosine, which can be isotopically labeled with deuterium.

  • Step 1: Esterification

    • Starting with L-tyrosine, an esterification reaction is performed using methanol under reflux in the presence of a catalyst such as concentrated sulfuric acid, thionyl chloride, or anhydrous hydrogen chloride (preferably thionyl chloride).
    • The reaction is conducted at reflux temperature until completion.
    • The methanol is removed by cooling and concentration, yielding L-tyrosine ester hydrochloride.
  • Step 2: Amidation

    • The ester hydrochloride is reacted with trifluoroacetic anhydride in a suitable solvent (e.g., tetrahydrofuran) at reflux temperature.
    • A base such as pyridine is used to facilitate the reaction.
    • After reaction, the solvent is removed, and the product is washed, filtered, and dried to obtain an amidated intermediate.
  • Step 3: Etherification and Hydrolysis

    • The amidated intermediate undergoes etherification with an alcohol (ROH) in the presence of triphenylphosphine and azodicarbonic diester compounds.
    • The crude product is then hydrolyzed in a mixed solvent of lower alcohol and water with added base.
    • Acidification to pH 5-6 follows, along with filtration and drying to yield the desired intermediate compound.
  • Step 4: Final Amidation

    • The intermediate is reacted with sodium carbonate aqueous solution and 9-fluorenylmethyl-N-succinimidyl carbonate to perform amidation.
    • After partial solvent removal, acidification, extraction, washing, and concentration, the final O-alkyl-N-[fluorenylmethyloxycarbonyl]-L-tyrosine derivative is obtained.
  • Catalyst and Solvent Details:

Step Catalyst/Base Solvent(s) Temperature Notes
Esterification Thionyl chloride (preferred) Methanol Reflux Catalyst to tyrosine ratio ~1.7-2.0:1
Amidation Pyridine (preferred) Tetrahydrofuran (preferred) Reflux Base to substrate ratio 2.2-2.8:1; trifluoroacetic anhydride ratio 1.3-1.6:1
Etherification Triphenylphosphine, azodicarbonic diester Solvent B (unspecified, typically inert organic solvent) Ambient to reflux Followed by hydrolysis in alcohol/water
Hydrolysis Alkali B (base) Mixed lower alcohol and water Ambient Acidify to pH 5-6
Final Amidation Sodium carbonate aqueous solution Solvent D (unspecified) Ambient Acidify to pH 6-7, extract with ethyl acetate

This synthetic route allows for the incorporation of deuterium labels at specific positions by using deuterated reagents (e.g., deuterated methanol, deuterated alcohols) during the esterification and etherification steps, enabling the preparation of this compound derivatives with high isotopic purity and tailored functional groups.

Analytical and Research Outcomes

  • The direct deuteration method achieves high deuterium incorporation efficiency, confirmed by chromatographic techniques such as thin-layer chromatography and amino acid analyzers.
  • The multi-step synthetic method offers flexibility in producing labeled derivatives, which are useful for structural and functional studies.
  • Purification steps including ion-exchange chromatography and solvent extraction ensure removal of residual acids and byproducts, resulting in high-purity this compound.
  • Reaction conditions such as temperature, reagent concentration, and reaction time critically influence the degree of deuteration and yield.
  • The use of deuterium chloride and deuterium oxide in the direct exchange method is effective for labeling aromatic and exchangeable hydrogens.
  • The synthetic derivatization approach benefits from the use of selective reagents and catalysts to maintain stereochemical integrity while achieving desired substitution patterns.

Summary Table of Preparation Methods

Preparation Method Key Reagents Reaction Conditions Advantages Limitations
Direct Acid-Catalyzed Deuteration L-Tyrosine, Deuterium chloride, Deuterium oxide 110°C, several hours to days, nitrogen atmosphere Simple, high isotopic incorporation Long reaction times, harsh acidic conditions
Multi-Step Synthetic Derivatization L-Tyrosine, Methanol, Thionyl chloride, Trifluoroacetic anhydride, Triphenylphosphine, Azodicarbonic diester, Sodium carbonate Reflux and ambient temperatures, multiple steps Versatile, allows derivative preparation, site-specific labeling Complex, multiple purification steps, requires deuterated reagents for labeling

Mechanism of Action

L-Tyrosine-d11 exerts its effects primarily through its role as a precursor for neurotransmitters. It is converted to L-DOPA by the enzyme tyrosine hydroxylase, which is then further converted to dopamine, norepinephrine, and epinephrine . These neurotransmitters play crucial roles in regulating mood, cognition, and stress response. The deuterium atoms in this compound do not significantly alter its biochemical activity but make it useful for tracing and studying metabolic pathways .

Comparison with Similar Compounds

Structural and Physicochemical Properties

Table 1: Molecular and Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) Key Structural Features Solubility (Water) Stability Notes
L-Tyrosine-d11 C₉D₁₁H₀NO₃ ~209.3* Deuterated aromatic ring and side chain Moderate Stable under inert conditions
L-Tyrosine C₉H₁₁NO₃ 181.19 Phenolic hydroxyl, aromatic ring Moderate Oxidizes in alkaline conditions
3-Methyl-L-tyrosine C₁₀H₁₃NO₃ 195.22 Methyl group at 3-position of phenol Low Limited data on stability
L,L-Dityrosine C₁₈H₂₀N₂O₆ 360.36 Dimerized via biphenyl linkage Insoluble Sensitive to UV light

*Estimated based on isotopic substitution.

Key Observations :

  • Deuterium Effects : this compound exhibits a higher molecular weight and enhanced isotopic stability compared to L-tyrosine, making it ideal for tracer studies .
  • Polymerization : L,L-Dityrosine, a dimer formed under oxidative stress, shows drastically reduced solubility and distinct photochemical behavior .

Key Insights :

  • This compound’s deuterium atoms enable precise tracking in metabolic studies without perturbing biological systems, a unique advantage over non-deuterated analogs .
  • 3-Methyl-L-tyrosine’s methyl group enhances its tyrosinase-binding affinity, making it a candidate for hyperpigmentation treatment research, though toxicity data remain scarce .

Q & A

Q. How is L-Tyrosine-d11 synthesized, and what protocols ensure high isotopic purity?

this compound is typically synthesized via isotopic labeling using deuterated precursors (e.g., deuterium oxide or deuterated amino acids) under controlled reaction conditions. Protocols involve:

  • Deuterium incorporation : Reaction optimization (pH, temperature, and catalyst selection) to maximize D11 labeling .
  • Purification : High-performance liquid chromatography (HPLC) or column chromatography to isolate the deuterated compound from non-deuterated byproducts .
  • Validation : Nuclear magnetic resonance (NMR) and mass spectrometry (MS) to confirm isotopic purity (>98% deuterium incorporation) .

Q. What analytical techniques are recommended for quantifying this compound in biological matrices?

Robust quantification requires:

  • Liquid chromatography-tandem mass spectrometry (LC-MS/MS) : Optimized for selective detection of deuterated tyrosine amid endogenous L-tyrosine .
  • Fluorometric assays : Coupled with enzymatic reactions (e.g., tyrosine hydroxylase) for dynamic tracking in live-cell systems .
  • Internal standards : Use of isotopically labeled internal standards (e.g., L-Tyrosine-¹³C) to correct for matrix effects .

Q. What are the best practices for storing this compound to ensure stability?

Stability is maintained by:

  • Storage conditions : –20°C in airtight, light-resistant containers to prevent photodegradation and moisture absorption .
  • Desiccation : Use of silica gel or vacuum-sealed packaging to minimize hydrolysis .
  • Periodic validation : Re-testing isotopic purity via MS after long-term storage .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound pharmacokinetic data across studies?

Contradictions often arise from methodological variability. Key steps include:

  • Standardizing protocols : Aligning experimental conditions (e.g., dosing regimens, animal models) and analytical methods (e.g., LC-MS/MS parameters) .
  • Meta-analysis : Statistical evaluation of pooled data to identify confounding variables (e.g., metabolic enzyme polymorphisms) .
  • Controlled replication : Independent validation of disputed findings under harmonized conditions .

Q. What considerations are critical when designing metabolic flux studies using this compound?

To ensure accurate tracer-based flux analysis:

  • Isotope dilution effects : Pre-experimental modeling to determine optimal tracer concentrations that avoid saturation of metabolic pathways .
  • Cell culture conditions : Monitoring pH, nutrient availability, and oxygen levels to maintain isotopic equilibrium .
  • Data normalization : Correction for intracellular deuterium loss due to exchange reactions using kinetic models .

Q. How do pH and temperature variations affect this compound stability in experimental buffers?

Stability under physiological conditions requires:

  • Pre-experimental testing : Incubate this compound in buffers across pH 6–8 and temperatures 4–37°C, followed by LC-MS analysis to quantify degradation .
  • Buffer selection : Use phosphate-buffered saline (PBS) over Tris-based buffers, as Tris may catalyze deuterium exchange .
  • Real-time monitoring : In situ UV-Vis spectroscopy to detect tyrosine oxidation products during prolonged experiments .

Methodological Reporting Standards

Q. What data should be included in publications to ensure reproducibility of this compound experiments?

Essential details:

  • Synthetic protocols : Reaction times, purification yields, and spectroscopic validation data (NMR/MS spectra) .
  • Analytical parameters : LC-MS/MS collision energies, retention times, and calibration curves .
  • Environmental controls : Storage conditions, buffer compositions, and instrument calibration logs .

Q. How should researchers address isotopic interference in this compound assays?

Mitigation strategies include:

  • Chromatographic separation : Optimize HPLC gradients to resolve this compound from endogenous tyrosine and its metabolites .
  • High-resolution MS : Use orbitrap or time-of-flight (TOF) detectors to distinguish mass shifts caused by deuterium .
  • Blank corrections : Run parallel assays with non-deuterated tyrosine to quantify background signals .

Data Interpretation and Validation

Q. What statistical approaches are suitable for analyzing this compound tracer data in complex biological systems?

Recommended methods:

  • Compartmental modeling : Fit kinetic data to multi-pool models to estimate flux rates .
  • Principal component analysis (PCA) : Identify outliers or batch effects in large datasets .
  • Error propagation analysis : Quantify uncertainty in isotopic enrichment measurements .

Q. How can researchers validate the specificity of this compound in targeted metabolic studies?

Validation steps:

  • Isotope tracing controls : Compare results with non-deuterated tyrosine to confirm tracer-specific signals .
  • Knockdown/knockout models : Use tyrosine hydroxylase-deficient cells to verify metabolite dependency on exogenous this compound .
  • Cross-validation : Correlate LC-MS/MS data with orthogonal methods (e.g., radiolabeled tyrosine assays) .

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